Thermal Degradation Kinetics: Stachyose Exhibits Superior Stability Compared to Raffinose
In a comparative kinetic model of α-galactoside degradation during cowpea processing, stachyose demonstrated a degradation rate constant at 30°C that was half that of raffinose, indicating significantly greater thermal stability under these conditions [1].
| Evidence Dimension | Degradation Rate Constant (k) at 30°C |
|---|---|
| Target Compound Data | 2.90 ± 1.5×10⁻⁶ s⁻¹ |
| Comparator Or Baseline | Raffinose: 5.80 ± 3.0×10⁻⁶ s⁻¹ |
| Quantified Difference | Stachyose's degradation rate is 50% lower than that of raffinose (approximately 2-fold more stable). |
| Conditions | In-seed kinetic modeling during cowpea soaking/cooking at 30°C. |
Why This Matters
This stability difference is critical for selecting ingredients in food and feed formulations where thermal processing is required, as stachyose will better retain its functional prebiotic activity during heat treatment.
- [1] Briffaz, A., Coffigniez, F., Mestres, C., & Bohuon, P. (2018). Modeling Alpha-Galactosides Behavior during Cowpea Soaking-Cooking for Nutritional Optimization. COMSOL Conference Paper. View Source
